

Application Notes and Protocols: Measuring Vacuolar ATPase Inhibition by Ecdd-S16

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecdd-S16, a synthetic derivative of Cleistanthin A, has emerged as a promising small molecule inhibitor of vacuolar ATPase (V-ATPase).[1][2][3] V-ATPase is a proton pump essential for the acidification of intracellular organelles such as lysosomes and endosomes.[4][5] Its dysregulation is implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols to characterize the inhibitory effects of **Ecdd-S16** on V-ATPase activity and its downstream cellular consequences.

Mechanism of Action

Ecdd-S16 is believed to exert its inhibitory effect by binding to the V0 subunit of the V-ATPase complex, which is responsible for proton translocation across the membrane.[2][3] This interaction disrupts the normal functioning of the proton pump, leading to an increase in the pH of acidic organelles. The impairment of organellar acidification can, in turn, affect a multitude of cellular processes, including protein degradation, receptor recycling, and nutrient sensing.

Quantitative Data Summary

The following tables summarize the available quantitative data for **Ecdd-S16**. It is important to note that direct enzymatic IC50 values for V-ATPase inhibition and precise quantitative



measurements of lysosomal pH changes induced by **Ecdd-S16** are not yet extensively published.

Table 1: Binding Affinity and Cellular Potency of Ecdd-S16

Parameter	Value	Cell Line	Comments	Reference
Binding Energy (Molecular Docking)	-7.5 kcal/mol	N/A	Predicted binding affinity to the V0 subunit of V-ATPase.	[2]
Cell Viability IC50	> 5 μM	U937 Macrophages	Indicates low cytotoxicity at concentrations effective for pyroptosis inhibition.	[6]

Table 2: Effects of Ecdd-S16 on Cellular Processes



Cellular Process	Effective Concentration	Cell Line	Observed Effect	Reference
Inhibition of Pyroptosis	0.5 μΜ	Raw264.7 Macrophages	Significant reduction in LDH release and caspase-11/GSDMD cleavage.	[2][7]
Impairment of Lysosomal Acidification	0.5 μΜ	Raw264.7 Macrophages	Reduced maturation of Cathepsin D, indicating lysosomal pH increase.	[2][3]
Inhibition of Autophagy	Not specified	HNSCC cells (for ECDD-S18)	Increased autophagosome formation and decreased autolysosome formation.	[8]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the inhibitory effects of **Ecdd-S16**.

V-ATPase Activity Assay (Biochemical)

This protocol is adapted for measuring the ATP hydrolysis activity of V-ATPase in isolated membrane fractions.

Materials:

- Purified membrane vesicles containing V-ATPase
- Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 1 mM DTT, 0.02% (w/v) Brij-35



- ATP solution (100 mM)
- Ecdd-S16 and Bafilomycin A1 (positive control) dissolved in DMSO
- Malachite Green reagent for phosphate detection
- 96-well microplate

Procedure:

- Prepare serial dilutions of **Ecdd-S16** and Bafilomycin A1 in DMSO.
- In a 96-well plate, add 5-10 μg of membrane vesicles to each well.
- Add the V-ATPase inhibitors (Ecdd-S16, Bafilomycin A1) or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
- Initiate the reaction by adding ATP to a final concentration of 5 mM.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions.
- Read the absorbance at 620 nm to quantify the amount of inorganic phosphate released.
- Calculate the percentage of V-ATPase inhibition relative to the DMSO control.

Measurement of Lysosomal pH using LysoTracker Staining

This protocol describes the use of LysoTracker probes to qualitatively and semi-quantitatively assess changes in lysosomal pH in live cells. For precise quantitative measurements, ratiometric probes and fluorescence lifetime imaging microscopy (FLIM) are recommended.[9] [10][11][12][13]

Materials:



- Cells of interest (e.g., HeLa, Raw264.7) cultured on glass-bottom dishes
- Ecdd-S16, Bafilomycin A1 (positive control), Chloroquine (positive control)
- LysoTracker Red DND-99 (or other suitable LysoTracker probe)
- Live-cell imaging medium
- Fluorescence microscope

Procedure:

- Seed cells on glass-bottom dishes and allow them to adhere overnight.
- Treat the cells with various concentrations of Ecdd-S16, Bafilomycin A1, or Chloroquine for the desired time (e.g., 1-4 hours). Include a DMSO-treated vehicle control.
- During the last 30 minutes of treatment, add LysoTracker Red to the medium at a final concentration of 50-100 nM.
- Wash the cells twice with pre-warmed live-cell imaging medium.
- Image the cells using a fluorescence microscope with the appropriate filter set for the LysoTracker probe.
- Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ). A
 decrease in LysoTracker fluorescence intensity indicates an increase in lysosomal pH.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

- Cells of interest cultured in a 96-well plate
- Ecdd-S16



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Treat the cells with a serial dilution of **Ecdd-S16** for 24-72 hours.
- Add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 100 μL of solubilization solution to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a plate reader.
- Calculate cell viability as a percentage of the untreated control.

Signaling Pathway Analysis

V-ATPase inhibition is known to impact key cellular signaling pathways, including mTORC1 and Hippo-YAP. While the direct effects of **Ecdd-S16** on these pathways are yet to be fully elucidated, the following protocols can be used to investigate these potential connections.

mTORC1 Signaling Pathway

V-ATPase is crucial for the lysosomal localization and activation of mTORC1. Inhibition of V-ATPase is expected to decrease mTORC1 activity.[4][5][14][15]

Protocol: Western Blot for mTORC1 Activity

- Treat cells with **Ecdd-S16** (e.g., 0.5-5 μM) for various time points.
- Lyse the cells and quantify protein concentration.



- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against:
 - Phospho-mTOR (Ser2448)
 - Total mTOR
 - Phospho-p70S6K (Thr389)
 - Total p70S6K
 - Phospho-4E-BP1 (Thr37/46)
 - Total 4E-BP1
 - A loading control (e.g., GAPDH or β-actin)
- Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
- A decrease in the phosphorylation of mTOR, p70S6K, and 4E-BP1 would indicate inhibition of the mTORC1 pathway.

Hippo-YAP Signaling Pathway

The Hippo pathway is a key regulator of organ size and cell proliferation. V-ATPase has been implicated in the regulation of this pathway, although the mechanisms are still under investigation. A potential consequence of V-ATPase inhibition is the modulation of YAP/TAZ activity, the downstream effectors of the Hippo pathway.

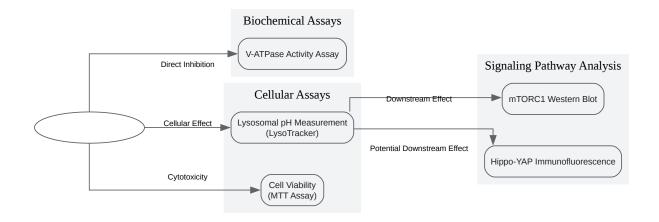
Protocol: Immunofluorescence for YAP/TAZ Nuclear Localization

- Grow cells on coverslips and treat with Ecdd-S16.
- Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
- Block with 1% BSA in PBS.



- Incubate with a primary antibody against YAP or TAZ.
- Incubate with a fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.
- Mount the coverslips and visualize using a fluorescence microscope.
- Quantify the nuclear-to-cytoplasmic fluorescence ratio of YAP/TAZ. An increase in the cytoplasmic localization of YAP/TAZ would suggest activation of the Hippo pathway.

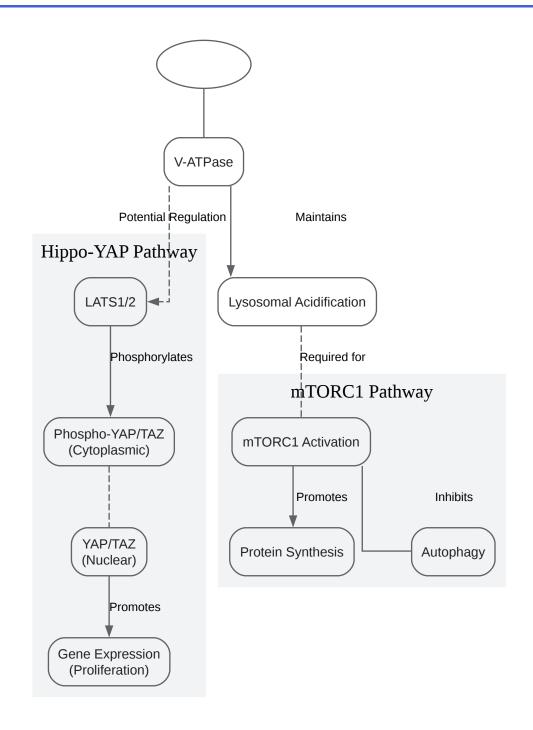
Visualizations



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Caption: Experimental workflow for characterizing **Ecdd-S16**.





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